molecular formula C10H9F3O2 B14862673 3-Ethoxy-4-trifluoromethylbenzaldehyde

3-Ethoxy-4-trifluoromethylbenzaldehyde

Cat. No.: B14862673
M. Wt: 218.17 g/mol
InChI Key: FPMWGDDMUAYCPR-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C10H9F3O2. It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with ethyl trifluoromethyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

In industrial settings, the production of 3-ethoxy-4-(trifluoromethyl)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a building block for drug discovery.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-ethoxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-ethoxy-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H9F3O2/c1-2-15-9-5-7(6-14)3-4-8(9)10(11,12)13/h3-6H,2H2,1H3

InChI Key

FPMWGDDMUAYCPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

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